1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate
Description
Properties
IUPAC Name |
1-ethyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.C2H2O4/c1-2-13-7-9-14(10-8-13)20(18,19)12-6-4-3-5-11(12)15(16)17;3-1(4)2(5)6/h3-6H,2,7-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPABTGZBZTTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted piperazines. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.
Scientific Research Applications
Chemistry
Intermediate in Synthesis
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives. |
| Reduction | The nitro group can be reduced to an amino group using hydrogen gas with a catalyst. |
| Substitution | The piperazine ring can undergo substitution with electrophiles, leading to diverse derivatives. |
Biology
Potential Biological Activities
The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that piperazine derivatives often interact with various biological targets, including receptors and enzymes involved in disease processes.
Medicine
Pharmaceutical Applications
this compound is being studied for its potential use in drug development. It may serve as a lead compound for designing new medications targeting diseases characterized by elevated lysophosphatidic acid levels, such as cancer and inflammatory conditions .
| Disease Targeted | Mechanism of Action |
|---|---|
| Cancer | Inhibition of autotaxin, which regulates lysophosphatidic acid levels . |
| Inflammatory Diseases | Potential modulation of inflammatory pathways . |
Industry
Chemical Production
The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals. Its diverse chemical properties allow it to be incorporated into formulations aimed at enhancing efficacy or stability.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group is known to interact with enzymes and receptors, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, potentially affecting neurological functions. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Based Sulfonamides
Key Observations :
- Nitro Position : The ortho-nitro group in the target compound may sterically hinder interactions compared to para-nitro derivatives (e.g., Nemacol-1), affecting receptor binding .
- Solubilizing Groups: Ethyl substituents improve solubility over bulkier groups (e.g., benzhydryl in 7b), but polar tags like N-methyl-4-piperidinol (in PD-1/PD-L1 inhibitors) are critical for activity .
- Counterion Effects : Oxalate salts exhibit superior crystallinity compared to hydrochloride or freebase forms .
Pharmacological Activity
Key Findings :
- The target compound’s activity in serotonin receptor modulation is inferred from structural similarities to p-MPPI but lacks direct empirical data .
- Sulfonyl-piperazine derivatives with fluorophenyl groups (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) show moderate DPP-4 inhibition, suggesting nitro groups may reduce efficacy in this context .
- Low PD-1/PD-L1 activity in ethyl-sulfonyl-piperazines highlights the need for optimized solubilizing groups (e.g., piperidinol) for immunotherapeutic applications .
Biological Activity
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate is a piperazine derivative that has garnered attention for its potential biological activities. The compound features a unique structural configuration, combining an ethyl group, a nitrophenyl sulfonyl group, and a piperazine ring, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, supported by research findings and comparative analyses with similar compounds.
The compound's IUPAC name is 1-ethyl-4-(2-nitrophenyl)sulfonylpiperazine; oxalic acid, and it has a CAS number of 313641-57-5. Its molecular structure is characterized by the following features:
| Property | Description |
|---|---|
| Molecular Formula | C12H17N3O4S |
| Molecular Weight | 301.35 g/mol |
| Functional Groups | Piperazine ring, nitrophenyl group, sulfonyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Compounds in the piperazine class often interact with various receptors or enzymes, influencing pathways related to inflammation, antimicrobial activity, and potential anticancer effects.
Target Pathways
- Histamine H1 Receptors : Similar compounds have been known to affect allergic responses by targeting histamine receptors.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which could be relevant in drug development.
Biological Activity
Research indicates that this compound displays several notable biological activities:
Antimicrobial Activity
Studies have shown that piperazine derivatives can possess significant antimicrobial properties. The presence of the nitrophenyl sulfonyl group may enhance this activity by disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties. Piperazine derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Ethylbenzyl)-4-((2-nitrophenyl)sulfonyl)piperazine oxalate | C22H28N2O4S | Contains an ethylbenzyl group; potentially different pharmacokinetics. |
| 4-Nitrophenylpiperazine derivatives | Varies | Known for tyrosinase inhibition; different substituents may alter activity. |
Research Findings
Recent studies have focused on synthesizing and evaluating the pharmacological properties of various piperazine derivatives. For instance, research has highlighted that modifications in the piperazine structure can lead to enhanced biological activity against specific targets, such as cancer cells or bacterial strains .
Case Study: Antimicrobial Evaluation
In a controlled study assessing the antimicrobial efficacy of several piperazine derivatives, including this compound, it was found to exhibit promising activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate, and how can purity be maximized?
- Methodological Answer : The compound is synthesized via multi-step nucleophilic substitution and sulfonylation reactions. A typical route involves:
- Reacting 1-ethylpiperazine with 2-nitrophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
- Oxalic acid is then introduced in a polar aprotic solvent (e.g., ethanol) to form the oxalate salt.
- Key optimizations: Use of palladium catalysts (e.g., Pd/C) for coupling reactions improves yield (75–85%) , while purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : NMR should confirm ethyl group signals (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH-N) and aromatic protons from the 2-nitrophenyl moiety (δ 7.5–8.5 ppm) . NMR detects the sulfonyl group (δ ~110–120 ppm) and oxalate carbonyls (δ ~165–170 ppm) .
- IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1530 cm (NO stretch) confirm functional groups .
- MS : High-resolution MS (HRMS) should match the molecular ion [M+H] for CHNOS (calculated m/z 343.09) .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest therapeutic potential .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity (IC >100 µM indicates low toxicity) .
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via fluorometric assays, comparing to reference inhibitors (e.g., celecoxib, donepezil) .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro position, ethyl vs. methyl groups) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-nitrophenyl or 4-nitrophenyl sulfonyl derivatives) and compare bioactivity. For example:
- 2-Nitrophenyl derivatives show higher antimicrobial activity than 4-nitrophenyl analogs due to enhanced electrophilicity .
- Replacing ethyl with bulkier groups (e.g., isopropyl) reduces solubility but may improve receptor binding .
- Computational Modeling : Docking studies (AutoDock Vina) reveal that the 2-nitro group enhances hydrogen bonding with serine residues in bacterial enzymes .
Q. How can contradictory data on its anti-inflammatory activity be resolved?
- Methodological Answer :
- Dose-Dependent Effects : Re-evaluate activity across a broader concentration range (0.1–200 µM) in RAW264.7 macrophages. Inconsistent results often arise from narrow dose windows .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., NF-κB vs. MAPK) that may explain variability .
- Metabolite Interference : Test stability in cell culture media via LC-MS; nitro-reduction metabolites (e.g., amino derivatives) may exhibit opposing effects .
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Acetylate the piperazine nitrogen to enhance bioavailability. Hydrolysis in plasma releases the active compound .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to prolong half-life. In rats, this increases AUC by 3-fold compared to free compound .
- Toxicokinetics : Monitor plasma levels (LC-MS/MS) and tissue distribution in Wistar rats post-IV/oral administration to identify accumulation risks .
Data Analysis & Experimental Design
Q. How should researchers address low yield in the final sulfonylation step?
- Methodological Answer :
- Reagent Purity : Ensure 2-nitrophenylsulfonyl chloride is freshly distilled (degradation reduces reactivity) .
- Temperature Control : Maintain <10°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .
- Alternative Solvents : Replace THF with DMF to stabilize intermediates, improving yield from 60% to 82% .
Q. What computational tools predict its interaction with neurological targets (e.g., 5-HT receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to 5-HT receptors (PDB: 6WGT) using GROMACS. The ethyl group aligns with hydrophobic subpockets, while sulfonyl oxygen forms H-bonds with Ser159 .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., nitro→cyano) .
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce P-glycoprotein efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
